

A Comparative Meta-Analysis of PD-1/VEGF Bispecific Antibodies in Clinical Trials

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In the evolving landscape of cancer immunotherapy, the dual targeting of the Programmed Death-1 (PD-1) pathway and the Vascular Endothelial Growth Factor (VEGF) pathway has emerged as a promising strategy. This approach aims to simultaneously restore T-cell-mediated anti-tumor immunity and inhibit tumor angiogenesis, potentially leading to synergistic therapeutic effects. This guide provides a comparative meta-analysis of clinical trial data for leading PD-1/VEGF bispecific antibodies and combination therapies, intended for researchers, scientists, and drug development professionals.

Efficacy and Safety Data Summary

The following tables summarize the key efficacy and safety findings from various clinical trials investigating PD-1/VEGF bispecific antibodies and combination therapies across different cancer types.

Non-Small Cell Lung Cancer (NSCLC)

Therapy	Trial Name/Identifier	Treatment Line	Patient Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Progression-Free Survival (PFS)	Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
Ivonescimab (AK112)	HARMON-2 (Phase 3)	1st Line	PD-L1 positive (TPS ≥1%)	-	-	11.14 months	TRSAEs: 20.8%
Ivonescimab (AK112) + Chemo	HARMON-6 (Phase 3)	1st Line	Squamous NSCLC	-	-	11.14 months (vs 6.90 months for Tislelizumab + Chemo)	63.9%
Ivonescimab (AK112) + Chemo	Phase II (NCT04736823)	1st Line	NSCLC without AGA	Squamous: 75%, Non-Squamous: 55%	Squamous: 95%, Non-Squamous: 100%	9-month PFS rate: Squamous 67%, Non-Squamous 61%	28.1%
Penpulimab + Anlotinib	NCT03866980	1st Line	Non-squamous NSCLC	57.1%	90.5%	Not Reached (at time of report)	15.4%

PF-0863440			Non-squamous NSCLC	58.6%	-	-	39%
4 (SSGJ-707) + Chemo	Phase 2	1st Line					

Triple-Negative Breast Cancer (TNBC)

Therapy	Trial Name/Identifier	Treatment Line	Patient Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Progression-Free Survival (PFS)	Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
Pumitang (BNT327) + Nab-paclitaxel	Phase II (NCT06449222)	1st and 2nd Line	Locally advanced/metastatic	61.5% (confirmed)	92.3%	9-month PFS rate: 59.3%	-
Ivonescimab (AK112) + Chemo	Phase II	1st Line	Locally advanced unresectable or metastatic	80.0%	100.0%	15.2 months	Not specified, but no TRAEs led to discontinuation or death

Other Solid Tumors

Therapy	Trial Name/Identifier	Cancer Type	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Progression-Free Survival (PFS)
Penpulimab + Anlotinib	Single-center, observational	Advanced refractory solid tumors	35.29%	58.82%	7.98 months
Ivonescimab (AK112)	Phase 1a	Advanced solid tumors	25.5% (confirmed)	63.8%	-
Pumitamidar + Chemo	Phase II (NCT06449209)	Extensive-stage small cell lung cancer (ES-SCLC)	76.3% (confirmed)	100%	6.3 - 7.0 months

Experimental Protocols

Below are detailed methodologies for representative clinical trials.

HARMONi-2: A Phase 3 Study of Ivonescimab versus Pembrolizumab in PD-L1-Positive Advanced NSCLC

- Study Design: A randomized, open-label, multicenter Phase 3 clinical trial.[\[1\]](#)
- Patient Population: 398 patients with untreated, locally advanced or metastatic non-small cell lung cancer (NSCLC), ECOG performance status of 0-1, and PD-L1 positive (Tumor Proportion Score [TPS] $\geq 1\%$) without EGFR mutations or ALK rearrangements.[\[1\]](#)
- Treatment Arms:
 - Arm 1: Ivonescimab administered intravenously at a dose of 20 mg/kg every three weeks.[\[1\]](#)
 - Arm 2: Pembrolizumab administered intravenously at a dose of 200 mg every three weeks.[\[1\]](#)

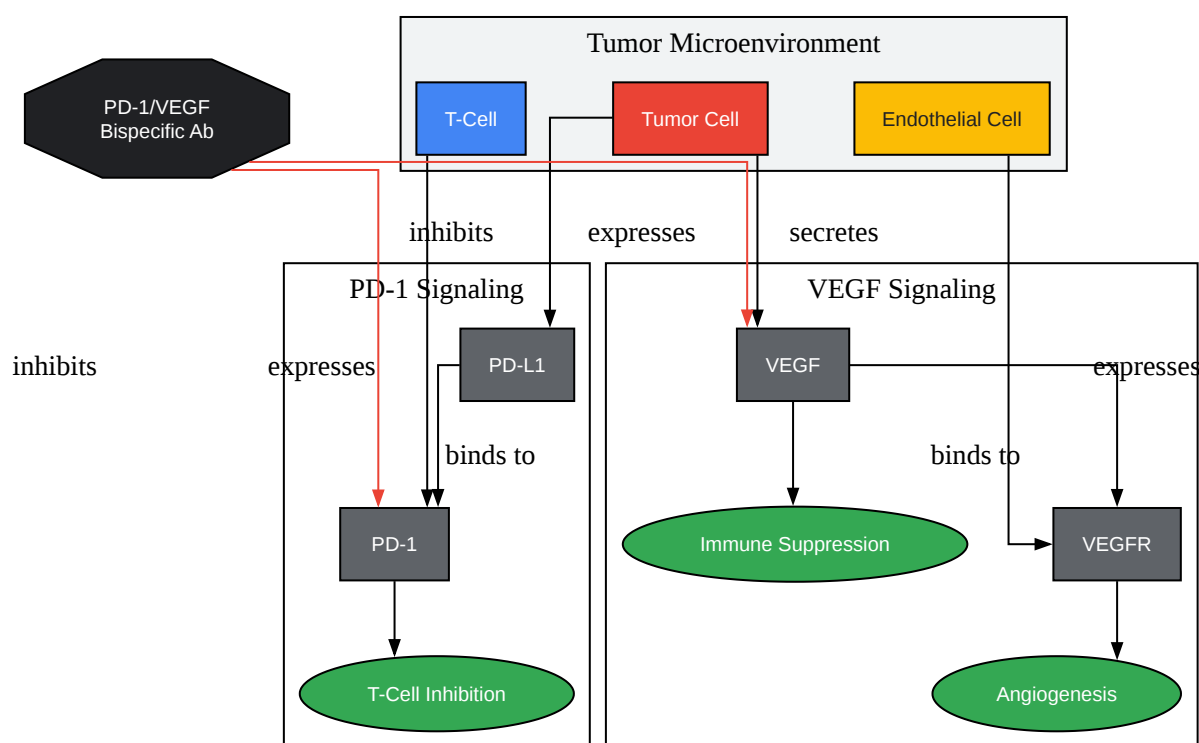
- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
- Response Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
- Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Phase II Study of Punitamig plus Nab-paclitaxel in Advanced Triple-Negative Breast Cancer (NCT06449222)

- Study Design: An ongoing Phase II clinical trial.[\[2\]](#)
- Patient Population: 39 efficacy-evaluable patients with locally advanced or metastatic triple-negative breast cancer (TNBC) in the first- or second-line treatment setting.[\[2\]](#)
- Treatment Regimen: Punitamig in combination with the chemotherapy agent Abraxane (nab-paclitaxel).[\[2\]](#) Specific dosing regimens were evaluated, with data suggesting a dose-dependent anti-tumor response.[\[2\]](#)[\[3\]](#)
- Primary Endpoints: Confirmed objective response rate (cORR).
- Secondary Endpoints: Unconfirmed objective response rate (uORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and duration of response (DoR).[\[2\]](#)
- Response Assessment: Tumor assessments were performed at baseline and at regular intervals during treatment.
- Biomarker Analysis: Efficacy was assessed irrespective of PD-L1 expression levels.[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for the evaluation of PD-1/VEGF bispecific antibodies.



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Caption: Dual inhibition of PD-1 and VEGF signaling pathways by a bispecific antibody.



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Caption: A typical workflow for the development of a PD-1/VEGF bispecific antibody.

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